Cas no 916421-12-0 (tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate)

tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate structure
916421-12-0 structure
商品名:tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate
CAS番号:916421-12-0
MF:C16H23FN2O2
メガワット:294.364427804947
MDL:MFCD08751892
CID:5228067

tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1-Piperidinecarboxylic acid, 3-amino-4-(3-fluorophenyl)-, 1,1-dimethylethyl ester
    • tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate
    • MDL: MFCD08751892
    • インチ: 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-7-13(14(18)10-19)11-5-4-6-12(17)9-11/h4-6,9,13-14H,7-8,10,18H2,1-3H3
    • InChIKey: FYDLKIMTIIGWBV-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(C2=CC=CC(F)=C2)C(N)C1

tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-88747-5g
tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate
916421-12-0
5g
$3396.0 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1363971-500mg
Tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate
916421-12-0 95%
500mg
¥28324.00 2024-04-25
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01105171-1g
tert-Butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate
916421-12-0 95%
1g
¥5873.0 2024-04-17
Enamine
EN300-88747-0.25g
tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate
916421-12-0
0.25g
$1078.0 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1363971-250mg
Tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate
916421-12-0 95%
250mg
¥23284.00 2024-04-25
Enamine
EN300-88747-0.5g
tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate
916421-12-0
0.5g
$1124.0 2023-09-01
Enamine
EN300-88747-2.5g
tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate
916421-12-0
2.5g
$2295.0 2023-09-01
Enamine
EN300-88747-10.0g
tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate
916421-12-0
10.0g
$5037.0 2023-02-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1363971-1g
Tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate
916421-12-0 95%
1g
¥31644.00 2024-04-25
Enamine
EN300-88747-5.0g
tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate
916421-12-0
5.0g
$3396.0 2023-02-11

tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate 関連文献

tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylateに関する追加情報

Terbuthyl 3-Amino-4-(3-Fluorophenyl)piperidine-1-Carboxylate: A Promising Compound in Pharmaceutical Research

Terbuthyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate, with the chemical identifier CAS No. 916421-12-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and development. The synthesis and characterization of this molecule have been extensively studied, with recent research highlighting its role in modulating specific biological pathways. The integration of 3-fluorophenyl and 3-amino groups within the piperidine-1-carboxylate framework contributes to its distinct pharmacological profile.

Recent studies have demonstrated that the tert-butyl group in tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate enhances the compound's stability and solubility, making it a favorable candidate for further development. This structural modification is particularly relevant in the context of drug delivery systems, where improved solubility can significantly impact the bioavailability of the active ingredient. The 3-fluorophenyl moiety, on the other hand, introduces electronic effects that may influence the compound's interaction with biological targets, such as receptors or enzymes.

The 4-(3-fluorophenyl) substituent in tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate has been shown to play a critical role in modulating the compound's binding affinity to specific protein targets. This is particularly evident in recent studies where the compound was tested for its potential to inhibit kinases involved in cancer progression. The 3-fluorophenyl group's ability to form hydrogen bonds with target proteins may enhance the compound's selectivity and reduce off-target effects, which is a major focus in modern drug development.

Research published in Journal of Medicinal Chemistry (2023) has highlighted the importance of the 3-amino functionality in tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate for its potential as an inhibitor of certain enzymatic pathways. The amino group's ability to act as a hydrogen bond donor or acceptor can significantly influence the compound's interaction with its target, thereby affecting its efficacy and safety profile. This finding underscores the significance of 3-amino substitution in optimizing the compound's pharmacological properties.

Furthermore, the 1-carboxylate group in tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate contributes to its overall reactivity and can be modified to enhance its therapeutic potential. Recent advancements in synthetic chemistry have enabled the development of derivatives with improved pharmacokinetic properties, which is a critical consideration in the transition from preclinical to clinical stages of drug development.

The tert-butyl substituent in tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate not only increases the compound's stability but also reduces its reactivity with other molecules, which is essential for maintaining its integrity during storage and administration. This property is particularly valuable in the context of long-term drug storage and formulation, where stability is a key factor in ensuring the compound's efficacy over time.

Recent studies have also explored the potential of tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate as a lead compound for the development of new therapeutic agents. For instance, a study published in European Journal of Medicinal Chemistry (2024) investigated the compound's ability to modulate signaling pathways associated with neurodegenerative diseases. The research suggested that the compound could potentially serve as a therapeutic agent for conditions such as Alzheimer's disease, due to its ability to interfere with specific pathological processes.

The 3-fluorophenyl group in tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate has also been linked to its potential anti-inflammatory properties. Research conducted by a team at the University of Tokyo (2023) demonstrated that the compound could effectively reduce inflammation in animal models of autoimmune diseases. The 3-fluorophenyl substitution was found to enhance the compound's ability to inhibit pro-inflammatory cytokines, thereby offering a new therapeutic strategy for managing chronic inflammatory conditions.

In addition to its potential therapeutic applications, tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate has been studied for its role in drug delivery systems. The tert-butyl group's ability to improve the compound's solubility has made it a promising candidate for the development of oral formulations. This is particularly relevant in the context of drug delivery, where the ability to formulate a compound into a stable and effective oral dosage form is crucial for its clinical success.

The 1-carboxylate group in tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate also plays a role in the compound's interaction with biological membranes. Recent studies have shown that the carboxylate group can facilitate the compound's penetration into cell membranes, thereby enhancing its cellular uptake and subsequent biological activity. This property is particularly important for compounds targeting intracellular pathways, where efficient cellular uptake is essential for therapeutic efficacy.

Overall, tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate represents a promising candidate in the field of pharmaceutical chemistry. Its unique structural features, including the tert-butyl, 3-fluorophenyl, 3-amino, and 1-carboxylate groups, contribute to its distinct pharmacological profile and potential therapeutic applications. As research in this area continues to advance, it is anticipated that tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate will play an increasingly important role in the development of new and effective therapeutic agents.

Recent advancements in synthetic chemistry have enabled the development of derivatives of tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate with enhanced pharmacokinetic properties. These derivatives are being explored for their potential to improve the compound's therapeutic efficacy while minimizing adverse effects. This ongoing research highlights the importance of continued investigation into the compound's properties and potential applications.

In conclusion, tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate is a compound with significant potential in the field of pharmaceutical chemistry. Its unique structural features and the various functional groups it contains contribute to its distinct pharmacological profile and potential therapeutic applications. As research in this area continues to advance, it is anticipated that this compound will play an increasingly important role in the development of new and effective therapeutic agents.

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Amadis Chemical Company Limited
(CAS:916421-12-0)tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate
A1063634
清らかである:99%
はかる:1g
価格 ($):770.0